Antifibrinolytic Potency: 10-fold Lower Potency than Tranexamic Acid, Establishing Distinct Therapeutic Window
In direct comparative fibrinolysis assays, 6-aminohexanoate (EACA) exhibits approximately 10-fold lower potency than tranexamic acid (t-AMCHA). This differential is a critical factor for selecting the appropriate agent for specific bleeding indications where a milder antifibrinolytic effect is desired [1]. The quantitative difference is robust and has been validated in multiple independent studies [2].
| Evidence Dimension | Concentration for 50% inhibition of fibrinolysis |
|---|---|
| Target Compound Data | 10^-5 M |
| Comparator Or Baseline | Tranexamic acid (t-AMCHA): 10^-6 M |
| Quantified Difference | 10-fold higher concentration required for 6-aminohexanoate |
| Conditions | In vitro fibrinolysis assay |
Why This Matters
This 10-fold difference in potency directly informs procurement choices for researchers designing experiments where a lower-potency antifibrinolytic is required to avoid complete suppression of the fibrinolytic system.
- [1] Takada, A., & Takada, Y. (1983). Effect of lysine-related substances on fibrinolysis and complement systems. Japanese Journal of Thrombosis and Hemostasis, 14(2), 148-156. View Source
- [2] ATC Group: B02AA Amino acids. (n.d.). RxReasoner. Retrieved from https://www.rxreasoner.com View Source
